BACE1/BACE2 Isoform Selectivity: >100-Fold Advantage Over Atabecestat, Verubecestat, and Elenbecestat
S-872881 achieves >100-fold binding selectivity for BACE1 over BACE2, an order of magnitude beyond the nearest comparator. Atabecestat is essentially non-selective (BACE1 IC₅₀ = 9.8 nM vs. BACE2 IC₅₀ = 5.6 nM; ratio = 0.57-fold, meaning it is actually more potent against BACE2) [1]. Verubecestat is also more potent against BACE2 (Ki BACE1 = 2.2 nM vs. Ki BACE2 = 0.38 nM; ratio = 0.17-fold) . Elenbecestat exhibits only ~3.5-fold selectivity for BACE1 over BACE2 [2]. S-872881's >100-fold selectivity was confirmed by in vivo BACE2 target engagement avoidance in dog studies [1].
| Evidence Dimension | BACE1/BACE2 binding selectivity ratio |
|---|---|
| Target Compound Data | >100-fold selectivity for BACE1 over BACE2 (binding assay); confirmed by absence of in vivo BACE2 inhibition in dogs |
| Comparator Or Baseline | Atabecestat: 0.57-fold (BACE2-preferring); Verubecestat: 0.17-fold (BACE2-preferring); Elenbecestat: ~3.5-fold (BACE1-preferring); LY2886721: ~2-fold (non-selective) |
| Quantified Difference | S-872881 selectivity ratio is ≥28-fold higher than elenbecestat, ≥175-fold higher than atabecestat, and ≥588-fold higher than verubecestat |
| Conditions | Binding selectivity determined via BACE1/BACE2 biochemical assays (Masui et al. 2025); in vivo BACE2 avoidance confirmed by lack of BACE2 substrate modulation in dog CSF |
Why This Matters
BACE2 inhibition is causally linked to cognitive worsening, melanocyte dysfunction (skin/hair depigmentation), and synaptic spine density reduction; S-872881's >100-fold selectivity directly addresses the key safety liability that halted at least four clinical-stage BACE1 inhibitors.
- [1] Masui M, Mitsuoka Y, Yoshida S, Kusakabe K, Onodera N, Kurose N. Discovery of S-872881: A Next-Generation Fused Oxazine BACE1 Inhibitor with >100-Fold Selectivity over BACE2, Reduced Hepatotoxicity Risk, and In Vivo Aβ Reduction for Maintenance Therapy After Anti-Aβ Antibody Treatment. MedChem Lett. 2025;35(3):179-183. doi:10.1248/medchem.35.179 View Source
- [2] Alzforum. Elenbecestat (E2609) binding selectivity: 3.53-fold higher affinity for BACE1 over BACE2. Alzforum Therapeutics Database, May 2019 AD/PD News. View Source
